(3-Methoxyphenyl)acetone oxime chemical properties and structure
(3-Methoxyphenyl)acetone oxime chemical properties and structure
An In-depth Technical Guide to (3-Methoxyphenyl)acetone Oxime: Chemical Properties, Structure, and Synthesis
Introduction
(3-Methoxyphenyl)acetone oxime is a ketoxime of significant interest in synthetic organic chemistry. As a derivative of (3-Methoxyphenyl)acetone, it serves as a versatile intermediate in the development of more complex molecules, including pharmaceutically active compounds. The introduction of the oxime functional group (C=N-OH) to the molecular scaffold imparts unique chemical reactivity, making it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key reactivity patterns, grounded in established chemical principles.
Molecular Structure and Stereochemistry
The fundamental structure of (3-Methoxyphenyl)acetone oxime is characterized by a propan-2-one backbone where one methyl group is replaced by a 3-methoxybenzyl group. The carbonyl group of the parent ketone is converted into an oxime.
Key Structural Features:
-
Aromatic Ring: A benzene ring substituted with a methoxy group (-OCH₃) at the meta position.
-
Aliphatic Chain: A three-carbon chain connecting the aromatic ring to the oxime group.
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Oxime Functional Group: A C=N double bond with a hydroxyl group attached to the nitrogen atom.
An important structural consideration for (3-Methoxyphenyl)acetone oxime is the potential for stereoisomerism. Because the parent ketone is unsymmetrical, the resulting oxime can exist as a mixture of two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-nitrogen double bond.[1][2] The spatial arrangement of the methyl group and the 3-methoxybenzyl group relative to the hydroxyl group on the nitrogen defines these isomers. Classical synthesis methods typically yield a mixture of both (E) and (Z) isomers, which may require specific analytical or purification techniques for separation if a single isomer is desired.[2]
Physicochemical Properties
The physical and chemical properties of (3-Methoxyphenyl)acetone oxime are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 79204-85-6 | |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| Boiling Point | 136-142 °C (at 3 Torr) | |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | |
| pKa (Predicted) | 12.16 ± 0.10 |
The parent ketone, (3-Methoxyphenyl)acetone (CAS: 3027-13-2), is a clear, pale yellow liquid with a boiling point of 258-260 °C and a density of approximately 1.911 g/mL at 25 °C.[3]
Synthesis of (3-Methoxyphenyl)acetone Oxime
The primary route for synthesizing (3-Methoxyphenyl)acetone oxime is through the condensation reaction of its parent ketone, (3-Methoxyphenyl)acetone, with hydroxylamine.[1][4]
Reaction Mechanism
The formation of an oxime is a well-established reaction in organic chemistry involving a two-stage mechanism:
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Nucleophilic Addition: The nitrogen atom of hydroxylamine (H₂NOH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of (3-Methoxyphenyl)acetone.[5][6] This breaks the C=O pi bond, forming a tetrahedral intermediate known as a carbinolamine.[7]
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes elimination of a water molecule. Proton transfer steps facilitate the removal of the hydroxyl group from the original carbonyl carbon and a hydrogen from the nitrogen, resulting in the formation of the stable C=N double bond of the oxime.[1][5]
The causality behind this experimental choice lies in the high reactivity of the carbonyl group towards nitrogen nucleophiles and the thermodynamic stability of the resulting oxime and water by-product. The reaction is typically catalyzed by a mild acid or base to facilitate the proton transfer steps.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the starting material to the final product.
Caption: Workflow for the synthesis of (3-Methoxyphenyl)acetone oxime.
Experimental Protocol
This protocol is a representative procedure based on standard oximation methods.
Materials:
-
(3-Methoxyphenyl)acetone (1 eq.)
-
Hydroxylamine hydrochloride (1.2 eq.)
-
Sodium acetate (1.5 eq.) or Pyridine (2.0 eq.)
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-Methoxyphenyl)acetone in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add water and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (3-Methoxyphenyl)acetone oxime.
-
Purification (Optional): The crude product, which may be an oil or a low-melting solid, can be further purified by column chromatography or recrystallization if necessary.
Spectroscopic Characterization
To confirm the structure and purity of the synthesized product, several spectroscopic techniques are employed.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive confirmation of the functional group transformation. Key expected absorptions include a broad peak around 3100-3600 cm⁻¹ for the O-H stretch of the oxime, a C=N stretching peak around 1640-1690 cm⁻¹, and the complete disappearance of the strong C=O stretching band from the parent ketone (typically ~1715 cm⁻¹).[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (around 6.7-7.3 ppm), the methoxy group singlet (~3.8 ppm), the benzylic methylene singlet (~3.6 ppm), and the methyl group singlet (~1.9 ppm). The oxime hydroxyl proton (N-OH) can appear as a broad singlet over a wide chemical shift range and may exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR will show the C=N carbon signal in the range of 150-160 ppm, replacing the ketone's C=O signal which would be further downfield (>200 ppm). Signals for the aromatic, methoxy, methylene, and methyl carbons would also be present in their expected regions.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.22).
Reactivity and Applications
(3-Methoxyphenyl)acetone oxime is primarily valued as a synthetic intermediate. The oxime functional group is a gateway to several other important chemical moieties.
Key Reactions
-
Beckmann Rearrangement: Treatment of the ketoxime with a strong acid (e.g., sulfuric acid, PCl₅) can induce a Beckmann rearrangement. This reaction transforms the oxime into an N-substituted amide, a foundational structure in many biologically active molecules.[7]
-
Reduction to Amines: The oxime group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or chemical reducing agents like LiAlH₄. This provides a route to valuable amine compounds.
-
Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can act as ligands, forming coordination complexes with various metal ions.[9]
Logical Pathway to Advanced Intermediates
The following diagram outlines the potential synthetic transformations of (3-Methoxyphenyl)acetone oxime.
Caption: Key synthetic pathways utilizing the oxime intermediate.
Applications in Drug Development
While specific applications for (3-Methoxyphenyl)acetone oxime itself are not broadly documented, its parent ketone and related structures are used in the synthesis of central nervous system (CNS) active compounds.[10][11] The transformation of this oxime into corresponding amides or amines opens pathways to synthesize analogs of known therapeutic agents or to explore novel chemical space in drug discovery programs.
Conclusion
(3-Methoxyphenyl)acetone oxime is a synthetically useful and structurally interesting molecule. Its straightforward preparation from the corresponding ketone, coupled with the versatile reactivity of the oxime functional group, establishes it as a valuable intermediate for organic chemists. A thorough understanding of its properties, stereochemistry, and synthetic transformations is essential for its effective application in research, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for professionals to confidently handle and utilize this compound in their synthetic endeavors.
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Formation of an Oxime from a Ketone - YouTube. YouTube. [Link]
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Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
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Beckmann Rearrangement - Master Organic Chemistry. Master Organic Chemistry. [Link]
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